molecular formula C13H15N3O B12603103 4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine

4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine

Cat. No.: B12603103
M. Wt: 229.28 g/mol
InChI Key: GIYPQWAGUBIWBL-UHFFFAOYSA-N
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Description

4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a series of reactions including cyclization and substitution to form the desired pyrrolopyridine core . The reaction conditions often involve the use of bases and solvents such as toluene, with temperatures carefully controlled to optimize yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s biological activity .

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine is unique due to its potent FGFR inhibitory activity, which distinguishes it from other similar compounds. Its low molecular weight and specific binding affinity make it an appealing lead compound for further optimization in drug development .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

piperidin-4-yl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C13H15N3O/c17-12(9-3-6-14-7-4-9)11-8-16-13-10(11)2-1-5-15-13/h1-2,5,8-9,14H,3-4,6-7H2,(H,15,16)

InChI Key

GIYPQWAGUBIWBL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CNC3=C2C=CC=N3

Origin of Product

United States

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